BenchChemオンラインストアへようこそ!

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

kinase inhibitor design S1P receptor modulation structure–activity relationship

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide (CAS 922074-50-8; molecular formula C15H19N3O4S; MW 337.4 g/mol) is a synthetic small molecule belonging to the 1,3,4‑oxadiazole class, featuring a 3‑isopropylsulfonylphenyl group at the oxadiazole 5‑position and an isobutyramide moiety at the 2‑amino position. The compound is registered in PubChem (CID and is supplied by multiple commercial vendors as a research‑grade chemical, typically at ≥95% purity.

Molecular Formula C15H19N3O4S
Molecular Weight 337.39
CAS No. 922074-50-8
Cat. No. B2596116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
CAS922074-50-8
Molecular FormulaC15H19N3O4S
Molecular Weight337.39
Structural Identifiers
SMILESCC(C)C(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C
InChIInChI=1S/C15H19N3O4S/c1-9(2)13(19)16-15-18-17-14(22-15)11-6-5-7-12(8-11)23(20,21)10(3)4/h5-10H,1-4H3,(H,16,18,19)
InChIKeyFAONOPNIQRSCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide (CAS 922074-50-8): Compound Identity and Procurement Baseline


N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide (CAS 922074-50-8; molecular formula C15H19N3O4S; MW 337.4 g/mol) is a synthetic small molecule belonging to the 1,3,4‑oxadiazole class, featuring a 3‑isopropylsulfonylphenyl group at the oxadiazole 5‑position and an isobutyramide moiety at the 2‑amino position [1]. The compound is registered in PubChem (CID 41227512) and is supplied by multiple commercial vendors as a research‑grade chemical, typically at ≥95% purity [1]. Its core 1,3,4‑oxadiazole scaffold is widely exploited in medicinal chemistry for kinase inhibition and G‑protein‑coupled receptor modulation [2].

Why N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Analogs


Within the 1,3,4‑oxadiazole class, even conservative substituent modifications—such as altering the sulfonyl regioisomer (3‑ vs. 4‑isopropylsulfonyl), replacing the isobutyramide with a benzamide, or changing the sulfonyl alkyl group—can produce marked shifts in kinase selectivity, S1P receptor subtype preference, and ADME properties [1]. Consequently, procurement of a generic “oxadiazole derivative” without confirming the exact substitution pattern carries a material risk of selecting a compound with divergent target engagement and biological readout, undermining experimental reproducibility in both biochemical and cell‑based assays [2].

Quantitative Differentiation Evidence for N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide Relative to Closest Analogs


Structural Basis for Differentiation: The 3‑Isopropylsulfonylphenyl Moiety Confers a Distinct Topology Compared to 4‑Isopropylsulfonyl and Methylsulfonyl Analogs

The compound uniquely positions the isopropylsulfonyl group at the meta (3‑) position of the phenyl ring, whereas the closest commercially available analogs carry the sulfonyl at the para (4‑) position (CAS 1105194‑09‑9) or replace isopropyl with methyl (CAS 886908‑20‑9) [1][2]. In published SAR for related oxadiazole‑based S1P1 agonists and AChE inhibitors, a meta‑sulfonyl orientation has been associated with enhanced S1P1 selectivity over S1P3 and improved brain penetrance compared to the para isomer [2]. No direct head‑to‑head comparison data for this compound are available in the public domain; however, the positional isomerism constitutes a distinct chemical entity with predictable divergence in molecular recognition in well‑characterized oxadiazole chemotypes [1].

kinase inhibitor design S1P receptor modulation structure–activity relationship

The Isobutyramide Group Distinguishes the Compound from Benzamide and Acetamide Congeners That Dominate Kinase‑Focused Oxadiazole Libraries

In contrast to the benzamide and acetamide derivatives prevalent in commercial oxadiazole screening collections (e.g., 3‑(isopropylsulfonyl)‑N‑(5‑(pyridin‑4‑yl)‑1,3,4‑oxadiazol‑2‑yl)benzamide and N‑(5‑(3‑(isopropylsulfonyl)phenyl)‑1,3,4‑oxadiazol‑2‑yl)quinoxaline‑2‑carboxamide), the target compound bears an isobutyramide moiety [1]. Patent literature on oxadiazole‑based DNA‑PK and ATR kinase inhibitors indicates that branched aliphatic amides can modulate ATP‑binding site occupancy and influence isoform selectivity compared to planar aromatic amides, though no direct comparative data exist for this specific compound [2].

kinase inhibitor amide bioisostere DNA‑PK ATR

Physicochemical and Drug‑Likeness Properties Differentiate the Compound from Heavier, More Lipophilic Oxadiazole Derivatives

The target compound (MW 337.4, XLogP3 2.0, TPSA 111 Ų, 1 H‑bond donor, 6 H‑bond acceptors, 5 rotatable bonds) [1] occupies a favorable region of oral drug‑likeness space (Lipinski rule of five), unlike many benzamide‑ and quinoxaline‑based oxadiazole analogs that exceed MW 400 and have XLogP >3 [2]. For instance, N‑(5‑(3‑(isopropylsulfonyl)phenyl)‑1,3,4‑oxadiazol‑2‑yl)quinoxaline‑2‑carboxamide (MW 423.45) and 4‑bromo‑N‑(5‑(3‑(isopropylsulfonyl)phenyl)‑1,3,4‑oxadiazol‑2‑yl)benzamide (MW 452.32) are substantially larger and more lipophilic [2], which may reduce aqueous solubility and limit their suitability for cellular assays without formulation optimization.

drug‑likeness ADME prediction lead optimization

Optimal Research and Procurement Application Scenarios for N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide


Kinase Inhibitor Screening Campaigns Targeting DNA‑PK, ATR, or S1P‑Related Kinases

The 1,3,4‑oxadiazole scaffold is a recognized pharmacophore for DNA‑PK, ATR, and sphingosine‑1‑phosphate (S1P) receptor modulation [1][2]. The compound's distinct 3‑isopropylsulfonyl substitution and isobutyramide moiety make it a valuable inclusion in focused kinase inhibitor libraries where structural diversity at both the sulfonyl and amide positions is sought. Its moderate molecular weight and favorable LogP support its use in high‑throughput biochemical kinase assays without the solubility challenges seen with larger oxadiazole analogs [3].

S1P Receptor Agonist/Antagonist Profiling for Autoimmune Disease Research

Patent literature demonstrates that substituted 1,3,4‑oxadiazoles can act as potent and selective S1P1 agonists with favorable selectivity over S1P3 [2]. The 3‑isopropylsulfonylphenyl motif has been explored in related oxadiazole series as a means to tune S1P1 potency and reduce S1P3‑mediated adverse effects. Researchers profiling S1P receptor subtypes can employ this compound as a structurally differentiated tool to probe the contribution of the sulfonyl regioisomer and branched amide to receptor activation and lymphocyte trafficking endpoints [2].

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibitor Discovery

N‑Substituted sulfonyl amides containing the 1,3,4‑oxadiazole core have been identified as potent dual AChE and hCA inhibitors with Ki values in the nanomolar range [3]. The target compound incorporates the key structural elements of this pharmacophore—the sulfonylphenyl‑oxadiazole scaffold—and may be evaluated alongside the published 6a–6j series to expand SAR understanding beyond the benzamide/acetamide amide variants characterized in the primary literature [3].

Chemical Probe Development for DNA Damage Response (DDR) Pathways

DNA‑PK and ATR inhibitors based on the oxadiazole core are under investigation as chemo‑ and radiosensitizing agents in oncology [1]. The compound's structural attributes—branched aliphatic amide and meta‑sulfonylphenyl—differentiate it from flat, aromatic amide‑based chemical probes currently dominating DDR‑targeted libraries. Its procurement enables exploration of whether increased conformational flexibility at the amide position translates to improved kinase selectivity or cellular permeability in DDR‑deficient cancer cell lines [1].

Quote Request

Request a Quote for N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.